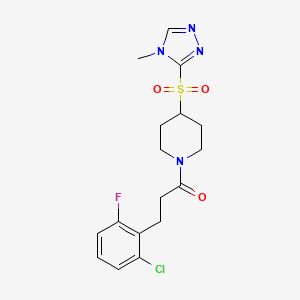
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound that contains both thiophene and thiazepane rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves the following steps:
Formation of 5-chlorothiophene-2-carbonyl chloride: This can be achieved by reacting 5-chlorothiophene-2-carboxylic acid with thionyl chloride under reflux conditions.
Coupling with thiophen-2-ylamine: The resulting 5-chlorothiophene-2-carbonyl chloride is then reacted with thiophen-2-ylamine in the presence of a base such as triethylamine to form the intermediate amide.
Cyclization: The intermediate amide undergoes cyclization with 1,4-thiazepane under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene rings in the compound can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the 5-chlorothiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and conductive polymers.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its heterocyclic structure.
Mécanisme D'action
The mechanism by which 4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The thiophene and thiazepane rings can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-bromothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
- 4-(5-methylthiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Uniqueness
4-(5-chlorothiophene-2-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to the presence of the chlorine atom, which can influence its electronic properties and reactivity. This makes it distinct from its bromine or methyl-substituted analogs, potentially leading to different biological activities and applications.
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNOS3/c15-13-4-3-12(20-13)14(17)16-6-5-11(19-9-7-16)10-2-1-8-18-10/h1-4,8,11H,5-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKCYAPLKLUAFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CS2)C(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNOS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2939389.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2939391.png)
![N-[(3-chlorophenyl)methyl]-1-(3-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2939392.png)
![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)tetrahydrofuran-2-carboxamide](/img/structure/B2939393.png)

![2-((1-(3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)acetamide](/img/structure/B2939398.png)
![3,6-diethyl 2-(naphthalene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2939400.png)
![3-({1-[2-(1H-1,2,3-triazol-1-yl)ethyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2939403.png)


![2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]-N-(phenylamino)ethanimidamide](/img/structure/B2939406.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2939408.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2939410.png)
